molecular formula C8H8BNO3 B1419781 (4-Cyano-3-methoxyphenyl)boronic acid CAS No. 677777-45-6

(4-Cyano-3-methoxyphenyl)boronic acid

Cat. No.: B1419781
CAS No.: 677777-45-6
M. Wt: 176.97 g/mol
InChI Key: YWZHJSBHFAFASK-UHFFFAOYSA-N
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Description

(4-Cyano-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 4-position and a methoxy group at the 3-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the (4-Cyano-3-methoxyphenyl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The reaction is mild, functional group tolerant, and environmentally benign .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial process in the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki-Miyaura reaction conditions, such as the presence of a palladium catalyst and an appropriate base, can significantly affect the efficacy of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Cyano-3-methoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs hydroboration, where a B-H bond is added across an alkene or alkyne. This method is rapid and allows for the efficient production of organoborane compounds .

Chemical Reactions Analysis

Types of Reactions: (4-Cyano-3-methoxyphenyl)boronic acid is known to undergo several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents in these reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(4-Cyano-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Methoxyphenylboronic acid: Similar in structure but lacks the cyano group.

    3-Methoxyphenylboronic acid: Similar but with the methoxy group at the 3-position.

    4-Cyanophenylboronic acid: Similar but lacks the methoxy group.

Uniqueness: (4-Cyano-3-methoxyphenyl)boronic acid is unique due to the presence of both the cyano and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This dual substitution makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(4-cyano-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZHJSBHFAFASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666778
Record name (4-Cyano-3-methoxyphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677777-45-6
Record name B-(4-Cyano-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677777-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyano-3-methoxyphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70666778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-methoxyphenylboronic acid
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Synthesis routes and methods

Procedure details

A 3-necked 1 L round-bottomed flask was equipped with an overhead stirrer, and a nitrogen line. The flask was charged with 45.56 g (215 mmol) of 4-bromo-2-methoxybenzonitrile, 64 mL (277 mmol) of tri-isopropylborate and 500 mL of THF. The solution was cooled to −78° C. in a dry-ice/acetone bath. n-Butyllithium (2.5M, 110 mL, 275 mmol) was added dropwise via addition funnel. The mixture was stirred for 30 minutes and 2N HCl was added. The mixture was stirred for an hour and poured into water. The mixture was extracted with Et2O. The organic solution was backextracted with 1N NaOH. The aqueous layer was washed with Et2O and acidified with conc. HCl. The mixture was extracted with Et2O. The organic extract was dried (MgSO4) and evaporated in vacuo to afford 20.77 g (55%) of the product as a white solid. 1H NMR (500 MHz, d6-DMSO) δ 7.68 (d, 1H), 7.59 (s, 1H), 7.47 (d, 1H), 3.95 (s, 3H).
Quantity
45.56 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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